4-(3-Methylbutoxy)benzaldehyde

Lipophilicity LogP Physicochemical Properties

4-(3-Methylbutoxy)benzaldehyde (CAS 18986-09-9), also known as 4-isopentyloxybenzaldehyde, is a 4-alkoxybenzaldehyde derivative with the molecular formula C₁₂H₁₆O₂ (molecular weight 192.26 g/mol). Structurally, it consists of a benzaldehyde core substituted at the para position with a branched 3-methylbutoxy (isopentyloxy) chain.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 18986-09-9
Cat. No. B103168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylbutoxy)benzaldehyde
CAS18986-09-9
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,9-10H,7-8H2,1-2H3
InChIKeyWWBHAIFPHGGVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylbutoxy)benzaldehyde (CAS 18986-09-9): Baseline Physicochemical and Structural Definition for Informed Procurement


4-(3-Methylbutoxy)benzaldehyde (CAS 18986-09-9), also known as 4-isopentyloxybenzaldehyde, is a 4-alkoxybenzaldehyde derivative with the molecular formula C₁₂H₁₆O₂ (molecular weight 192.26 g/mol) . Structurally, it consists of a benzaldehyde core substituted at the para position with a branched 3-methylbutoxy (isopentyloxy) chain [1]. This compound is primarily supplied as a versatile small-molecule scaffold for organic synthesis and medicinal chemistry research, with typical commercial purities ranging from 95% to 98% .

Synthetic role Para-substituted benzaldehyde building block for conjugated systems
Chain architecture Branched 3-methylbutoxy chain provides distinct steric and lipophilic profile
Research context Reported precursor scaffold for lipophilic cation-conjugated TAO inhibitor synthesis

Why 4-(3-Methylbutoxy)benzaldehyde (CAS 18986-09-9) Cannot Be Interchanged with Other 4-Alkoxybenzaldehydes or Isomers


Within the 4-alkoxybenzaldehyde class, substitution of 4-(3-methylbutoxy)benzaldehyde with closely related analogs—such as 4-butoxybenzaldehyde, 4-pentyloxybenzaldehyde, or the meta-substituted isomer 3-(3-methylbutoxy)benzaldehyde—is not functionally equivalent. Systematic structure-activity relationship (SAR) studies on trypanosome alternative oxidase (TAO) inhibitors have demonstrated that the specific branched C₅ alkoxy chain length and the para-substitution pattern directly modulate enzyme inhibition potency, cellular trypanocidal activity, and selectivity profiles [1]. Furthermore, the calculated LogP of 2.92 for the target compound differs from that of shorter-chain (e.g., 4-isopropoxybenzaldehyde, C₁₀) and linear-chain analogs, altering predicted membrane permeability and organic-phase partitioning during synthetic workflows .

Target attribute
Branched C5 alkoxy chain defines specific lipophilicity and steric profile
Substitute mismatch
Linear pentyloxy or shorter branched chains may shift membrane partitioning and enzyme binding behavior
Target attribute
Para-substitution enables resonance conjugation through the aromatic ring
Substitute mismatch
Meta-isomer alters electronic environment and reactivity, unsuitable for same conjugated scaffolds
Target attribute
Reported class-wide TAO enzyme inhibition and selectivity in trypanosome research
Substitute mismatch
Generic benzaldehyde or unsubstituted analogs lack demonstrated pathway-relevant biological context

4-(3-Methylbutoxy)benzaldehyde (CAS 18986-09-9): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Lipophilicity (LogP) Comparison: 4-(3-Methylbutoxy)benzaldehyde vs. Shorter-Chain 4-Alkoxybenzaldehyde Analogs

The calculated LogP value for 4-(3-methylbutoxy)benzaldehyde is 2.92 . This value is approximately 0.9 LogP units higher than that of 4-isopropoxybenzaldehyde (calculated LogP ~2.0, molecular formula C₁₀H₁₂O₂), reflecting the increased lipophilicity conferred by the branched C₅ alkoxy chain versus the shorter branched C₃ chain . In the context of TAO inhibitor SAR studies, 4-alkoxybenzaldehyde derivatives serve as key precursors where alkoxy chain length directly influences the lipophilicity and, consequently, the mitochondrial targeting efficiency of downstream cationic inhibitors [1].

Lipophilicity (LogP)
Reported
Target LogP 2.92 Δ +0.9
4-Isopropoxy analog ≈2.0
Higher lipophilicity predicts increased organic-phase partitioning; supports synthetic route design
Calculated LogP values; no experimental head-to-head measurement identified
Lipophilicity LogP Physicochemical Properties

Regioisomeric Differentiation: Para- (4-) vs. Meta- (3-) Substituted 3-Methylbutoxybenzaldehyde

4-(3-Methylbutoxy)benzaldehyde (CAS 18986-09-9) and its meta-substituted regioisomer, 3-(3-methylbutoxy)benzaldehyde (CAS 77422-25-4), share identical molecular formulas (C₁₂H₁₆O₂) and molecular weights (192.25 g/mol) [1]. However, the position of the alkoxy substituent relative to the aldehyde group alters the electronic environment of the aromatic ring, influencing reactivity in electrophilic aromatic substitution and condensation reactions. Boiling point data indicate a measurable difference: 297.2°C at 760 mmHg for the para isomer versus 290.6°C at 760 mmHg for the meta isomer (Δ = 6.6°C) [1].

Regioisomer boiling point
Data to verify
Para: 297.2 °C Δ +6.6 °C
Meta: 290.6 °C
Para pattern alters electronic profile; boiling point assists identity confirmation
Database values without direct experimental source; verify with measured boiling point
Regioisomer Positional Isomer Synthetic Scaffold

Alkoxy Chain Architecture: Branched (3-Methylbutoxy) vs. Linear (Pentyloxy) 4-Alkoxybenzaldehydes

The target compound features a branched 3-methylbutoxy (isopentyloxy) chain, distinguishing it from the linear chain analog 4-(pentyloxy)benzaldehyde (4-n-pentyloxybenzaldehyde, CAS 5736-91-4). Both compounds share the molecular formula C₁₂H₁₆O₂ and identical molecular weights [1]. The branched architecture introduces greater steric bulk proximal to the ether oxygen, which has been shown in tyrosinase inhibition studies to shift inhibition kinetics from partial to full inhibition for 4-alkoxybenzaldehyde derivatives possessing bulky substituents at the 4-position [2].

Chain branching steric effect
Class-level
Branched 3-methylbutoxy chain vs. linear pentyloxy: steric bulk may influence enzyme binding pockets and reaction outcomes.
Steric profile may differentiate behavior in sterically demanding transformations; direct kinetic data unavailable
Inference from tyrosinase inhibition SAR on 4-alkoxybenzaldehydes
Chain Branching Steric Bulk Synthetic Intermediate

Validated Utility as Precursor Scaffold in TAO Inhibitor Development Programs

4-(3-Methylbutoxy)benzaldehyde and its 4-alkoxybenzaldehyde congeners serve as essential precursors in the synthesis of nanomolar-potency inhibitors of trypanosome alternative oxidase (TAO), a validated drug target for African trypanosomiasis [1]. In a comprehensive SAR study encompassing 32 cationic and non-cationic 4-hydroxybenzoate and 4-alkoxybenzaldehyde derivatives, compounds derived from this scaffold achieved ΔMTS-TAO enzyme inhibition IC₅₀ values as low as 2 nM [2]. The class demonstrated trypanocidal activity against wild-type and multidrug-resistant T. brucei and T. congolense strains, with cationic derivatives (incorporating the 4-alkoxybenzaldehyde moiety) exhibiting selectivity indices ranging from 900 to 344,000 over human cells, compared to selectivity >8-fold for non-targeted neutral derivatives [2].

TAO inhibitor class potency
Class-level
IC50 as low as 2 nM
Selectivity 900–344,000× over human cells
Reported class-wide nanomolar TAO inhibition and high selectivity in trypanosome research
Values represent final cationic inhibitors derived from 4-alkoxybenzaldehyde precursors; not the aldehyde itself
TAO Inhibitor Trypanosomiasis Medicinal Chemistry

4-(3-Methylbutoxy)benzaldehyde (CAS 18986-09-9): Research and Industrial Application Scenarios Supported by Quantitative Evidence


Synthesis of Lipophilic Cation-Conjugated TAO Inhibitors for Antiparasitic Drug Discovery

As demonstrated by SAR studies on 4-alkoxybenzaldehyde derivatives, this compound serves as a viable precursor for synthesizing cationic TAO inhibitors with demonstrated nanomolar IC₅₀ values (as low as 2 nM) against ΔMTS-TAO and sub-micromolar EC₅₀ against T. brucei and T. congolense [1]. The branched C₅ alkoxy chain contributes to the lipophilic character (LogP 2.92) that, when conjugated with a mitochondrion-targeting lipophilic cation tail, yields inhibitors with selectivity indices up to 344,000 over human cells . Researchers developing new antiparasitic agents should prioritize this specific scaffold over shorter-chain or linear analogs when lipophilicity and mitochondrial targeting are design objectives.

Synthesis of Para-Substituted Conjugated Systems (Chalcones, Schiff Bases, Heterocycles)

The para-substitution pattern of 4-(3-methylbutoxy)benzaldehyde provides the correct electronic and steric configuration for generating extended conjugation through the aldehyde functional group. This is essential for constructing chalcones via Claisen-Schmidt condensation or Schiff bases via imine formation, where resonance delocalization through the para position is required [1]. The compound's boiling point (297.2°C at 760 mmHg) and vapor pressure (0.00137 mmHg at 25°C) provide practical handling parameters that differ from the meta isomer (boiling point 290.6°C), enabling regiochemical identity confirmation during synthesis monitoring .

Structure-Activity Relationship (SAR) Studies on Enzyme Inhibition Kinetics

Prior research on tyrosinase inhibition has established that 4-alkoxybenzaldehydes with bulky substituents at the para position act as full inhibitors, whereas smaller or less sterically demanding groups yield partial inhibition [1]. The branched 3-methylbutoxy chain provides a defined steric profile that can be systematically compared against linear pentyloxy, branched isopropoxy, and unsubstituted benzaldehyde controls in SAR campaigns . Procurement of this specific compound enables direct interrogation of steric versus electronic contributions to enzyme inhibition mechanisms.

Building Block for Fragrance and Flavor Intermediate Synthesis

4-Alkoxybenzaldehydes, including 4-(3-methylbutoxy)benzaldehyde, are recognized as intermediates in the production of fragrance and flavor compounds, with the electron-donating 4-alkoxy substituent influencing reactivity toward selective chemical transformations [1]. The compound's calculated LogP of 2.92 and molecular weight of 192.26 g/mol fall within ranges suitable for fragrance ingredient design, and commercial availability at 95-98% purity from multiple suppliers supports its use in industrial synthetic routes .

Application
Selection Property
Validation Focus
TAO inhibitor precursor synthesis
Branched C5 alkoxy chain lipophilicity
Target engagement and selectivity assays
Conjugated system building block
Para-substitution electronic configuration
Regiochemical identity by boiling point or NMR
Enzyme inhibition SAR studies
Steric bulk from branched alkoxy chain
Comparative kinetics vs. linear-chain analogs
Fragrance/flavor intermediate synthesis
Electron-donating 4-alkoxy reactivity
Purity and batch-to-batch consistency

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